3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
Description
3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridyl group, and a dichlorophenylmethylthio moiety
Properties
Molecular Formula |
C14H11Cl2N5S |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11Cl2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
InChI Key |
WPOJKDWKEMRRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Dichlorophenylmethylthio Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenylmethylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or bases to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate compound with (methylsulfinyl)methane .
- Phenolic compounds of similar size .
Uniqueness
Compared to similar compounds, 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenylmethylthio moiety, in particular, contributes to its specificity and potency in various applications.
Biological Activity
3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class of derivatives. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This compound's unique structure, featuring a dichlorophenyl group and a pyridyl moiety, contributes significantly to its biological reactivity and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-methyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol under basic conditions. Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. For instance, it may act as an inhibitor of enzymes linked to cell proliferation, suggesting potential anticancer properties. Molecular docking studies indicate that it could serve as a bioisostere for carboxylic acids in enzyme binding sites.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects. The compound exhibits significant antibacterial and antifungal activities due to its ability to disrupt microbial cell functions. Research has demonstrated that modifications in the triazole structure can significantly influence its interaction profiles and biological efficacy against various pathogens .
Anticancer Activity
The anticancer potential of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole has been explored through various studies. In vitro tests have shown that this compound can inhibit the growth of cancer cell lines by interfering with cellular pathways involved in proliferation and survival. For example, derivatives from the triazole family have been linked to cytotoxic effects on different cancer cell lines .
Antitubercular Activity
Recent studies have highlighted the potential of triazole derivatives as anti-tuberculosis agents. A series of related compounds have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that structural modifications in triazoles can lead to enhanced anti-tubercular activity .
Comparative Biological Activity
The following table summarizes the biological activities of 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole compared to other triazole derivatives:
| Compound | Activity | Reference |
|---|---|---|
| 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole | Antibacterial & Anticancer | |
| 1,2,4-Triazole Derivative A | Antitubercular | |
| 1,2,4-Triazole Derivative B | Antifungal |
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Case Study 1 : A study evaluated the efficacy of a series of triazole derivatives against M. tuberculosis. The results indicated that specific modifications led to improved inhibitory activity compared to standard treatments.
- Case Study 2 : In vitro assays demonstrated that compounds similar to 3-[(2,6-Dichlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
